Kifunensine diacetonide

描述

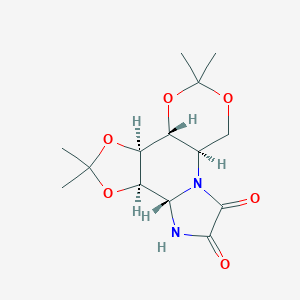

Kifunensine diacetonide is a complex carbohydrate derivative of the natural oligosaccharide kifunensine. It is a potent inhibitor of type I α-mannosidase enzymes, which play a crucial role in glycoprotein processing. The compound has a molecular formula of C14H20N2O6 and a molecular weight of 312.32 g/mol .

准备方法

Synthetic Routes and Reaction Conditions

Kifunensine diacetonide can be synthesized from D-mannose through a series of chemical reactions. One common synthetic route involves the use of pyridinium dichromate salt (PDC) and trifluoroacetic acid (TFA) in dichloromethane (DCM) to form an intermediate, which is then treated with ammonia in methanol to yield this compound . The reaction conditions typically involve room temperature and protection by argon gas .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the synthesis generally follows similar steps as laboratory methods, with optimization for scale-up and yield improvement.

化学反应分析

Types of Reactions

Kifunensine diacetonide primarily undergoes substitution reactions due to its functional groups. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions

Oxidation: Pyridinium dichromate salt (PDC) in the presence of trifluoroacetic acid (TFA) and dichloromethane (DCM).

Reduction: Ammonia in methanol.

Substitution: Various nucleophiles can be used depending on the desired substitution product.

Major Products

The major products formed from these reactions include intermediates that can be further processed to yield this compound .

科学研究应用

Kifunensine diacetonide has a wide range of applications in scientific research:

作用机制

Kifunensine diacetonide exerts its effects by inhibiting type I α-mannosidase enzymes. This inhibition blocks the processing of glycoproteins in the endoplasmic reticulum, resulting in glycoforms with high mannose content . The molecular targets include endoplasmic reticulum α-1,2-mannosidase and Golgi Class I mannosidases IA, IB, and IC .

相似化合物的比较

Similar Compounds

Deoxymannojirimycin: Another potent inhibitor of mannosidase I, but less effective than kifunensine diacetonide.

JDW-II-004 and JDW-II-010: Hydrophobic acylated derivatives of kifunensine, which are over 75-fold more potent.

Uniqueness

This compound is unique due to its high potency and specificity for type I α-mannosidase enzymes. Its ability to inhibit glycoprotein processing makes it valuable in both research and therapeutic applications .

生物活性

Kifunensine diacetonide, a potent inhibitor of α-mannosidases, has garnered attention for its significant biological activities, particularly in the context of glycoprotein processing. This article delves into its mechanisms of action, therapeutic potential, and relevant research findings.

This compound is derived from the actinomycete Kitasatosporia kifunense. Its chemical structure allows it to function as a specific inhibitor of class I α-mannosidases, which are crucial enzymes in the glycosylation pathway. The compound exhibits high potency against human endoplasmic reticulum α-1,2-mannosidase I and Golgi Class I mannosidases IA, IB, and IC, with inhibition constants (K_i) of 130 nM and 23 nM, respectively .

Mechanism of Action:

- Inhibition of Glycoprotein Processing: Kifunensine disrupts the normal glycosylation process by inhibiting mannosidase I, leading to an accumulation of high-mannose N-glycans while reducing complex-type N-glycans .

- Impact on Cellular Functions: It interferes with glucose transport by impairing the trafficking of the GLUT1 transporter in renal epithelial cells, resulting in decreased glucose uptake .

Biological Activity and Therapeutic Applications

This compound's ability to modulate glycoprotein structures has implications for various diseases:

- Cancer: The compound has shown potential in inhibiting tumor cell aggregation in ovarian cancer models .

- Viral Infections: Kifunensine has been tested for its efficacy in altering the glycosylation of viral proteins, which may enhance antiviral responses .

- ERAD-related Diseases: It has therapeutic potential for diseases linked to endoplasmic reticulum-associated degradation (ERAD), such as Alzheimer’s disease and lysosomal storage disorders .

Table 1: Summary of Key Research Findings on this compound

Case Study: Kifunensine in Cancer Therapy

A notable study demonstrated that kifunensine significantly reduced tumor cell aggregation in vitro. The mechanism was linked to its inhibitory effects on mannosidase I, which altered glycan structures critical for cell-cell interactions. This finding suggests that kifunensine could be a valuable adjunct in cancer therapies aimed at disrupting tumor microenvironments.

Limitations and Future Directions

Despite its promising biological activities, the clinical application of kifunensine is limited by its hydrophilicity, which hinders cellular permeability. Recent research has focused on developing acylated derivatives that enhance bioavailability while retaining inhibitory potency . Future studies are necessary to explore these derivatives in clinical settings and evaluate their efficacy across different disease models.

常见问题

Basic Research Questions

Q. What are the standard protocols for synthesizing Kifunensine diacetonide and its analogues in academic research?

- Methodological Answer : The synthesis of this compound derivatives typically involves regioselective modifications of the parent compound. For example, the thio analogue is synthesized by reacting this compound with Lawesson’s reagent in toluene at 80°C, followed by purification via silica gel chromatography (Hexanes/EtOAc, 2:1 ratio). The hydrazone analogue is generated by treating the thio derivative with hydrazine hydrate in ethanol at 45°C. Characterization includes H NMR, C NMR, and HR-MALDI-TOF MS to confirm structural integrity and purity .

Q. Which analytical techniques are essential for characterizing this compound’s purity and structural identity?

- Methodological Answer : Researchers should use a combination of NMR spectroscopy (H and C) to confirm stereochemistry and functional groups, mass spectrometry (HR-MALDI-TOF MS) for molecular weight validation, and HPLC for purity assessment. For novel derivatives, elemental analysis and X-ray crystallography are recommended to resolve ambiguous spectral data .

Q. How can the PICOT framework guide the formulation of research questions on this compound’s biological activity?

- Methodological Answer : The PICOT format (Population, Intervention, Comparison, Outcome, Time) ensures precise research objectives. For example:

- P : ERα-mannosidase I in ERAD pathways.

- I : Inhibitory effects of this compound.

- C : Comparison with untreated controls or other glycosidase inhibitors.

- O : Quantify inhibition potency (IC) and selectivity.

- T : Short-term (24–48 hr) enzymatic assays vs. long-term cellular studies. This structure clarifies variables and reduces ambiguity in experimental design .

Advanced Research Questions

Q. What experimental strategies resolve discrepancies in reported bioactivity data for this compound across studies?

- Methodological Answer : Contradictions in bioactivity (e.g., IC variability) may arise from differences in assay conditions (pH, temperature) or compound purity. To address this:

- Standardize assays : Use identical enzyme sources (e.g., recombinant ERα-mannosidase I) and buffer systems.

- Validate purity : Ensure >99% purity via HPLC and NMR.

- Control for stereochemical integrity : Verify configurations using chiral chromatography or circular dichroism.

Cross-replicate findings in independent labs to confirm reproducibility .

Q. How can researchers optimize the inhibitory activity and selectivity of this compound against ERα-mannosidase I?

- Methodological Answer : Structure-activity relationship (SAR) studies are critical. For example:

- Modify the diacetonide moiety : Introduce thio or hydrazone groups to enhance binding affinity (see synthesis in ).

- Evaluate selectivity : Test against homologous enzymes (e.g., Golgi α-mannosidase II) to rule off-target effects.

- Use computational modeling : Docking simulations (e.g., AutoDock Vina) identify key residues (e.g., Asp204, Glu340) for targeted modifications.

Q. What are the challenges in designing in vivo studies to evaluate this compound’s therapeutic potential?

- Methodological Answer : Key challenges include:

- Pharmacokinetics : Monitor bioavailability via LC-MS/MS after oral/intravenous administration.

- Toxicity profiling : Conduct acute/chronic toxicity assays in rodent models (e.g., liver/kidney function markers).

- Dosage optimization : Balance efficacy (e.g., ERAD inhibition) with tolerability using dose-escalation studies.

Include negative controls (e.g., vehicle-treated groups) and blinded data analysis to minimize bias .

Q. Methodological Frameworks

Q. How should researchers structure a manuscript reporting novel this compound derivatives?

- Methodological Answer : Follow journal-specific guidelines (e.g., Beilstein Journal of Organic Chemistry):

- Results : Present NMR/MS data in tables, avoiding redundancy with figures.

- Experimental Section : Detail synthetic procedures, including solvent volumes, reaction times, and purification methods.

- Supporting Information : Include raw spectral data, crystallographic files (CIF), and HPLC chromatograms.

Cite prior work on glycosidase inhibitors to contextualize findings .

Q. What statistical approaches validate the reproducibility of this compound’s biochemical data?

- Methodological Answer : Use:

- Intra-assay triplicates : Calculate mean ± SD for IC values.

- Inter-lab validation : Share protocols with collaborators for independent replication.

- Bland-Altman analysis : Assess agreement between different assay platforms (e.g., fluorescence vs. colorimetric).

Report effect sizes and confidence intervals to quantify uncertainty .

Q. Data Management and Ethics

Q. How can researchers ensure compliance with ethical standards when studying this compound in preclinical models?

- Methodological Answer :

- IACUC approval : Submit protocols for animal welfare review (e.g., humane endpoints, sample sizes).

- Data transparency : Share negative results (e.g., lack of efficacy in certain cell lines) to avoid publication bias.

- Conflict of interest disclosure : Acknowledge funding sources (e.g., NIH grants) and patent applications .

Q. What frameworks support meta-analysis of this compound’s mechanism across heterogeneous studies?

- Methodological Answer : Apply PRISMA guidelines:

- Literature search : Use Boolean terms (e.g., "this compound" AND "ERAD") across PubMed, Scopus, and Web of Science.

- Data extraction : Tabulate IC, assay types, and purity levels from eligible studies.

- Bias assessment : Use ROBINS-I tool to evaluate confounding variables (e.g., solvent effects).

Perform subgroup analyses to reconcile divergent findings .

属性

IUPAC Name |

(1R,6S,7R,11S,12R)-9,9,14,14-tetramethyl-8,10,13,15-tetraoxa-2,5-diazatetracyclo[10.4.0.02,6.07,11]hexadecane-3,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O6/c1-13(2)19-5-6-7(20-13)8-9(22-14(3,4)21-8)10-15-11(17)12(18)16(6)10/h6-10H,5H2,1-4H3,(H,15,17)/t6-,7-,8+,9+,10+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNXURXVDRNXPIM-ZJDVBMNYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OCC2C(O1)C3C(C4N2C(=O)C(=O)N4)OC(O3)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(OC[C@@H]2[C@@H](O1)[C@H]3[C@@H]([C@@H]4N2C(=O)C(=O)N4)OC(O3)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70469302 | |

| Record name | Kifunensine diacetonide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70469302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134234-43-8 | |

| Record name | (3aS,3bR,7aR,11aS,11bR)-Hexahydro-2,2,5,5-tetramethyl-7H-[1,3]dioxino[4,5-e]-1,3-dioxolo[4,5-c]imidazo[1,2-a]pyridine-9,10-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=134234-43-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Kifunensine diacetonide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70469302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。